molecular formula C14H11Cl2F4N B2503549 (4-Chlorophenyl)-[2-fluoro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride CAS No. 2243516-77-8

(4-Chlorophenyl)-[2-fluoro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride

Cat. No.: B2503549
CAS No.: 2243516-77-8
M. Wt: 340.14
InChI Key: LRNVRHWJLAUPPN-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)-[2-fluoro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride is a halogenated aromatic methanamine derivative with a hydrochloride salt formulation. Its molecular formula is C₁₄H₁₁Cl₂F₄N, and molecular weight is 340.1 g/mol . The structure features a central methanamine group (-CH₂NH₂) bridging two substituted phenyl rings:

  • 4-Chlorophenyl: Chlorine at the para position.
  • 2-Fluoro-5-(trifluoromethyl)phenyl: Fluorine at the ortho position and a trifluoromethyl group at the meta position.

The compound’s SMILES notation is Cl.NC (c1ccc(Cl)cc1)c1cc(F)cc(C(F)(F)F)c1, highlighting its distinct substitution pattern .

Properties

IUPAC Name

(4-chlorophenyl)-[2-fluoro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF4N.ClH/c15-10-4-1-8(2-5-10)13(20)11-7-9(14(17,18)19)3-6-12(11)16;/h1-7,13H,20H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNVRHWJLAUPPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=C(C=CC(=C2)C(F)(F)F)F)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)-[2-fluoro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride typically involves multi-step organic reactions. One common synthetic route includes:

    Nitration and Reduction: The starting material, 4-chloronitrobenzene, undergoes nitration followed by reduction to yield 4-chloroaniline.

    Fluorination: The 4-chloroaniline is then subjected to electrophilic fluorination to introduce the fluoro group.

    Formation of Methanamine: The final step involves the formation of the methanamine group through reductive amination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Acid-Base Reactivity

The hydrochloride salt undergoes reversible protonation/deprotonation depending on pH:

  • Deprotonation : In basic media (e.g., NaOH), the amine is liberated as the free base:

    C14H11ClF4NHCl+NaOHC14H11ClF4N+NaCl+H2O\text{C}_{14}\text{H}_{11}\text{ClF}_4\text{N}\cdot\text{HCl} + \text{NaOH} \rightarrow \text{C}_{14}\text{H}_{11}\text{ClF}_4\text{N} + \text{NaCl} + \text{H}_2\text{O}

    The free base exhibits increased nucleophilicity, enabling reactions like alkylation or acylation.

  • Reprotonation : Reacidification with HCl regenerates the water-soluble hydrochloride form, critical for purification and formulation.

Nucleophilic Substitution Reactions

The aromatic chloro and fluoro substituents participate in substitution under specific conditions:

Position Reagent Conditions Product Yield Source
4-ChlorophenylNaOMeDMF, 100°C, 12 hMethoxy-substituted derivative62%
2-FluoroPiperidineTHF, 60°C, Pd(OAc)₂, 24 hPiperidine-substituted aryl fluoride45%

These reactions are sluggish due to electron-withdrawing groups but proceed under catalytic cross-coupling (e.g., Buchwald-Hartwig amination) .

Amine-Functionalized Reactions

The primary amine participates in classical transformations:

Acylation

Reacts with acetyl chloride in dichloromethane (DCM) to form the corresponding acetamide:

R-NH2+CH3COClR-NH-CO-CH3+HCl\text{R-NH}_2 + \text{CH}_3\text{COCl} \rightarrow \text{R-NH-CO-CH}_3 + \text{HCl}

  • Conditions : 0°C, triethylamine (TEA) as base, 2 h.

  • Yield : 78% (analogous to ).

Schiff Base Formation

Condensation with aromatic aldehydes (e.g., benzaldehyde) generates imines:

R-NH2+PhCHOR-N=CH-Ph+H2O\text{R-NH}_2 + \text{PhCHO} \rightarrow \text{R-N=CH-Ph} + \text{H}_2\text{O}

  • Conditions : Ethanol, reflux, 6 h.

  • Applications : Intermediate for metal complexes or bioactive molecules .

Hydrazone Formation

Reacts with hydrazines to form hydrazones, useful in medicinal chemistry:

Hydrazine Conditions Product Yield Source
4-TrifluoromethylphenylhydrazineEtOH, 80°C, 4 hHydrazone with CF₃ substitution83%
SemicarbazideH₂O, RT, 12 hSemicarbazone65%

Oxidation

The benzylic C–N bond is susceptible to oxidation:

  • KMnO₄/H₂SO₄ : Forms a nitro derivative (minor pathway due to steric hindrance).

  • m-CPBA : Epoxidizes adjacent double bonds (if present) .

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic rings, but the trifluoromethyl group remains intact:

  • Conditions : EtOH, 50 psi H₂, 24 h.

  • Product : Cyclohexylamine derivative (theoretical yield: ~60%) .

Metal Complexation

The amine and electron-deficient aryl rings facilitate coordination with transition metals:

Metal Salt Ligand Ratio Geometry Application Source
Cu(II)Cl₂1:2Square planarAntimicrobial agents

Scientific Research Applications

Drug Design and Development

The unique structural motifs of (4-Chlorophenyl)-[2-fluoro-5-(trifluoromethyl)phenyl]methanamine; hydrochloride suggest its potential as a lead compound in drug discovery. The presence of halogenated phenyl groups can significantly affect the pharmacokinetics and pharmacodynamics of the molecule. Research indicates that compounds with similar structures often exhibit significant pharmacological effects, including:

  • Antidepressant activity : Similar compounds have shown efficacy in treating mood disorders.
  • Antimicrobial properties : The unique arrangement of halogenated groups may enhance selectivity towards bacterial targets.

Structure-Activity Relationship (SAR) Studies

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies have demonstrated that modifications to the halogen substituents can lead to variations in binding affinity to biological targets. For instance, altering the position or type of halogen can enhance therapeutic efficacy while reducing side effects.

Interaction Studies

Interaction studies are essential for elucidating how (4-Chlorophenyl)-[2-fluoro-5-(trifluoromethyl)phenyl]methanamine; hydrochloride interacts with various biological targets, including enzymes and receptors. Techniques such as:

  • Molecular docking : Helps predict binding affinities and modes of interaction.
  • In vitro assays : Assess cytotoxicity and selectivity against human cell lines.

Case Studies

Research has highlighted several case studies demonstrating the compound's potential:

  • A study indicated that derivatives of this compound showed significant inhibition against Plasmodium falciparum, suggesting potential applications in antiparasitic drug development.
  • In vitro evaluations revealed varying cytotoxicity levels against human hepatocytes, indicating a need for further optimization to enhance selectivity.

Summary of Applications

The versatility of (4-Chlorophenyl)-[2-fluoro-5-(trifluoromethyl)phenyl]methanamine; hydrochloride extends across various fields:

  • Medicinal Chemistry : As a candidate for drug development targeting neurological and infectious diseases.
  • Agricultural Chemistry : Potential use in developing agrochemicals due to its antimicrobial properties.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)-[2-fluoro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

a) (4-Chlorophenyl)-[3-fluoro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride
  • Substituents : Fluorine at position 3 (meta) and trifluoromethyl at position 5 (meta) on the phenyl ring.
  • Impact: The shift of fluorine from ortho (target compound) to meta alters steric and electronic interactions. No direct activity data are available .
b) (4-Chlorophenyl)-[3-fluoro-4-(trifluoromethyl)phenyl]methanamine hydrochloride
  • Substituents : Fluorine at position 3 (meta) and trifluoromethyl at position 4 (para).
  • Impact : The para-trifluoromethyl group increases electron-withdrawing effects compared to meta-substitution, which may influence acidity (pKa) and stability. This compound is cataloged as a building block for drug discovery .

Substituted Ethanamine Analogs

a) 1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine hydrochloride
  • Structure : Ethanamine (-CH₂CH₂NH₂) linked to a 2-fluoro-5-(trifluoromethyl)phenyl group.
  • Molecular Weight : ~257.6 g/mol (estimated).
b) (R)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride
  • Substituents : Chlorine at position 3 (meta) and trifluoromethyl at position 4 (para).
  • Similarity Score : 0.89 (compared to the target compound).
  • Impact : The chiral center and ethanamine chain may confer selectivity in receptor binding, though biological data are lacking .

Halogen and Functional Group Variants

a) [4-(4-Chlorophenyl)phenyl]methylamine hydrochloride
  • Structure : Benzylamine derivative with a biphenyl system (4-chlorophenyl linked to phenyl).
  • Molecular Weight : 254.16 g/mol.
  • Impact : The absence of fluorine and trifluoromethyl groups reduces electron-withdrawing effects, likely increasing basicity compared to the target compound .
b) [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride
  • Structure : Thiazole ring replaces one phenyl group.
  • Molecular Weight : 261.17 g/mol.
  • Impact : The thiazole ring introduces hydrogen-bonding capability and aromatic heterocyclic interactions, which could enhance binding to enzymes or receptors .

Data Table: Key Properties of Target Compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features Reference
Target Compound C₁₄H₁₁Cl₂F₄N 340.1 2-F, 5-CF₃, 4-Cl Rigid methanamine backbone
3-F,5-CF₃ Isomer C₁₄H₁₁Cl₂F₄N 340.1 3-F, 5-CF₃, 4-Cl Reduced steric hindrance
1-(2-F-5-CF₃-phenyl)ethanamine HCl C₉H₉ClF₄N 257.6 2-F, 5-CF₃ Flexible ethylamine chain
[4-(4-Cl-phenyl)phenyl]methylamine HCl C₁₃H₁₃Cl₂N 254.16 4-Cl (biphenyl) Higher basicity, no fluorine

Biological Activity

(4-Chlorophenyl)-[2-fluoro-5-(trifluoromethyl)phenyl]methanamine; hydrochloride is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound can be described by the following chemical structure:

  • IUPAC Name : (4-Chlorophenyl)-[2-fluoro-5-(trifluoromethyl)phenyl]methanamine; hydrochloride
  • Molecular Formula : C14H11ClF4N·HCl
  • Molecular Weight : 319.66 g/mol

Antimicrobial Activity

Research has shown that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. In particular, studies focusing on derivatives similar to (4-Chlorophenyl)-[2-fluoro-5-(trifluoromethyl)phenyl]methanamine have demonstrated:

  • In Vitro Antimicrobial Evaluation : The compound displayed notable activity against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentrations (MICs) for some derivatives were as low as 0.78 µg/ml, indicating potent antibacterial effects .

Anti-inflammatory Potential

The anti-inflammatory properties of this compound have also been investigated, with findings suggesting that:

  • NF-κB Modulation : Certain derivatives have been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key transcription factor involved in inflammatory responses. Compounds with specific substituents on the phenyl ring exhibited varying degrees of NF-κB inhibition, which correlates with their anti-inflammatory potential .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of several derivatives, including those with trifluoromethyl substitutions. The results indicated that:

CompoundMIC (µg/ml)Activity
Compound A0.78Highly effective against MRSA
Compound B1.25Effective against E. coli
Compound C3.125Moderate activity against K. pneumonia

This highlights the significant impact of fluorinated groups on enhancing antibacterial properties .

Case Study 2: Anti-inflammatory Effects

In another investigation, the anti-inflammatory effects were assessed through NF-κB activity modulation:

CompoundNF-κB Activity (%)IC50 (µM)
Compound D9% inhibition6.5
Compound E10% inhibition>20
Compound F15% inhibition10

These findings suggest that specific substitutions can enhance or mitigate anti-inflammatory effects, emphasizing the importance of chemical structure in biological activity .

Q & A

Q. What are the common synthetic routes for (4-Chlorophenyl)-[2-fluoro-5-(trifluoromethyl)phenyl]methanamine hydrochloride, and how can purity be optimized?

Synthesis typically involves multi-step routes starting with halogenated aromatic precursors. A common approach includes:

  • Step 1: Formation of the methanamine backbone via reductive amination or nucleophilic substitution using fluorinated and chlorinated phenyl intermediates.
  • Step 2: Introduction of the trifluoromethyl group via cross-coupling reactions (e.g., Kumada or Suzuki coupling) under palladium catalysis .
  • Step 3: Hydrochloride salt formation through acid-base titration in polar solvents like ethanol or acetone.

Purity Optimization:

  • Use HPLC with reverse-phase columns (C18) to monitor intermediates and final product .
  • Recrystallization from ethanol/water mixtures improves crystallinity and removes impurities .

Q. How is the molecular structure of this compound characterized using spectroscopic methods?

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm the presence of aromatic protons (δ 7.2–7.8 ppm), amine protons (δ 2.8–3.5 ppm), and trifluoromethyl groups (δ ~120 ppm in 19^19F NMR) .
  • X-ray Crystallography: Resolves spatial arrangement, bond angles, and hydrogen bonding patterns in the crystal lattice, critical for understanding solid-state stability .
  • Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+^+ peak at m/z 348.04 for C14_{14}H11_{11}ClF4_4N) .

Q. What initial biological screening assays are recommended to evaluate its potential pharmacological activity?

  • Radiolabeled Binding Assays: Screen for affinity toward CNS targets (e.g., serotonin or dopamine receptors) using 3^3H-labeled ligands .
  • Enzyme Inhibition Assays: Test activity against enzymes like monoamine oxidases (MAOs) or cytochrome P450 isoforms to assess metabolic interactions .
  • In Vitro Cytotoxicity: Use MTT assays on HEK293 or HepG2 cell lines to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound's activity?

  • Systematic Substitution: Modify substituents (e.g., replace Cl with Br, F with CF3_3) to assess impact on target binding and solubility. For example, shows that chloro substituents increase lipophilicity, enhancing CNS penetration .
  • Pharmacophore Modeling: Identify critical functional groups (e.g., trifluoromethyl for metabolic stability) using software like Schrodinger’s Phase .
  • Activity Cliffs: Compare analogs (e.g., ethoxy vs. methoxy derivatives) to pinpoint structural determinants of efficacy .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data?

  • ADME Profiling: Measure solubility (shake-flask method), metabolic stability (microsomal assays), and plasma protein binding (equilibrium dialysis) to explain poor in vivo translation .
  • PK/PD Modeling: Integrate pharmacokinetic data (e.g., half-life, AUC) with pharmacodynamic endpoints to identify exposure-response relationships .
  • Tissue Distribution Studies: Use radiolabeled compound to assess brain penetration or off-target accumulation .

Q. What computational methods are suitable for predicting the compound's interaction with biological targets?

  • Molecular Docking: Simulate binding poses in serotonin receptors (e.g., 5-HT2A_{2A}) using AutoDock Vina, focusing on hydrophobic interactions with fluorinated groups .
  • Molecular Dynamics (MD) Simulations: Analyze stability of ligand-receptor complexes over 100-ns trajectories to validate docking results .
  • QSAR Models: Develop regression models using descriptors like logP, polar surface area, and Hammett constants to predict activity across analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.